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  • Product: Ethyl 6-Amino-2-fluoronicotinate

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 2-Fluoronicotinates: A Process Chemistry Perspective

The 2-fluoronicotinate scaffold represents a critical pharmacophore in modern medicinal chemistry. The introduction of fluorine at the C2 position of the pyridine ring modulates basicity ( ), enhances metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-fluoronicotinate scaffold represents a critical pharmacophore in modern medicinal chemistry. The introduction of fluorine at the C2 position of the pyridine ring modulates basicity (


), enhances metabolic stability against oxidative attack, and alters lipophilicity (

)—factors that are decisive in the success of kinase inhibitors and agrochemical actives.

This technical guide deconstructs the synthesis of this moiety, focusing on the two pivotal intermediates: 2-chloronicotinates and 2-aminonicotinates .

Executive Summary

The synthesis of 2-fluoronicotinates is rarely a de novo construction of the pyridine ring bearing a fluorine atom. Instead, it is almost exclusively a functional group interconversion (FGI) strategy. The high electronegativity and hydration energy of the fluoride ion make direct nucleophilic substitution challenging, requiring specific "activation" of the C2 position.

This guide analyzes the two dominant pathways:

  • The Halex Pathway (Industrial Standard): Via 2-chloronicotinate intermediates.

  • The Diazotization Pathway (Laboratory Standard): Via 2-aminonicotinate intermediates.

Part 1: The Halogen Exchange (Halex) Paradigm

Intermediate: Ethyl 2-chloronicotinate Mechanism: Nucleophilic Aromatic Substitution (


)

The "Halex" (HALogen EXchange) reaction is the preferred route for multi-kilogram to ton-scale synthesis due to the low cost of potassium fluoride (KF). However, the reaction is often heterogeneous and requires forcing conditions because fluoride is a poor nucleophile in organic solvents and the pyridine ring requires activation.

The Precursor: Synthesis of Ethyl 2-Chloronicotinate

Before the fluorination can occur, the chloro-intermediate must be secured.

  • Starting Material: 2-Hydroxynicotinic acid (or 2-pyridone-3-carboxylic acid).

  • Chlorination Protocol: Reaction with

    
     (Phosphorus oxychloride) or 
    
    
    
    (Thionyl chloride).
  • Critical Insight: The presence of the ester group at C3 activates the C2 position for nucleophilic attack, making the subsequent displacement of chloride by fluoride feasible.

The Fluorination Protocol (Halex)

The conversion of the 2-chloro intermediate to the 2-fluoro target is a delicate balance between reactivity and decomposition (polymerization of the pyridine ring).

Optimized Protocol Conditions:

  • Reagent: Spray-dried Potassium Fluoride (KF).[1] Note: Standard crystalline KF has a low surface area and is ineffective.

  • Solvent: Sulfolane (Tetramethylene sulfone) or DMSO. Sulfolane is preferred industrially due to its high thermal stability (

    
    C).
    
  • Catalyst: Phase Transfer Catalyst (PTC) is mandatory.

    • Classic: 18-Crown-6 (complexes

      
      ).
      
    • Industrial: Tetraphenylphosphonium bromide (

      
      ) or Hexaethylguanidinium chloride.
      

Step-by-Step Methodology:

  • Drying: Charge Sulfolane and KF into the reactor. Distill a small volume of solvent (azeotropic drying) to ensure water content is

    
     ppm. Water poisons the fluoride nucleophile.
    
  • Addition: Add Ethyl 2-chloronicotinate and the PTC (e.g.,

    
    , 2 mol%).
    
  • Reaction: Heat to 140–160°C for 4–8 hours. Monitor via HPLC.

  • Workup: Cool to ambient temperature. Filter off the KCl byproduct. Vacuum distill the product directly from the high-boiling solvent to avoid aqueous workup emulsions.

Visualization: The Halex Process Flow

HalexProcess Start 2-Hydroxynicotinic Acid Inter Ethyl 2-Chloronicotinate (The Intermediate) Start->Inter POCl3 / EtOH Reaction Halex Reaction (SNAr) 150°C, 6h Inter->Reaction Reagents Reagents: KF (Spray Dried) Sulfolane (Solvent) Ph4PBr (Catalyst) Reagents->Reaction Product Ethyl 2-Fluoronicotinate Reaction->Product Distillation Waste Byproduct: KCl (Solid) Reaction->Waste Filtration

Figure 1: The industrial workflow for converting hydroxy-pyridines to fluoro-pyridines via the chloro-intermediate.[2]

Part 2: The Diazotization (Balz-Schiemann) Approach

Intermediate: Ethyl 2-aminonicotinate Mechanism: Diazonium Salt Decomposition

For laboratory scale (<100g) or when the 2-amino precursor is more accessible, the Balz-Schiemann reaction is the standard. It avoids the harsh temperatures of Halex but introduces safety risks associated with diazonium salts.

The Precursor: Synthesis of Ethyl 2-Aminonicotinate
  • Route: Partial reduction of ethyl 2-nitronicotinate or nucleophilic amination of 2-chloronicotinates (if available).

  • Purity Requirement: The amine must be free of oxidative impurities to prevent side reactions during diazotization.

The Fluorination Protocol

This method relies on generating a diazonium tetrafluoroborate intermediate, which thermally decomposes to release ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 and the fluoride.[3][4][5]

Optimized Protocol (Olah's Modification):

  • Reagent Preparation: Use Pyridinium poly(hydrogen fluoride) (PPHF) or 70% HF/Pyridine (Olah's Reagent). Caution: HF is highly toxic and corrosive.

  • Diazotization: Dissolve Ethyl 2-aminonicotinate in the HF-pyridine complex at

    
    C. Slowly add solid Sodium Nitrite (
    
    
    
    ).
  • Decomposition: Stir for 30 minutes at

    
    C, then slowly warm to room temperature or 
    
    
    
    C. Nitrogen gas evolution indicates the reaction progress.
  • Quenching: Pour the mixture onto ice/water. Neutralize with

    
     (carefully, to avoid foaming). Extract with Dichloromethane (DCM).
    

Why this works: The C3 ester group stabilizes the diazonium intermediate slightly, preventing immediate explosion, but destabilizes the carbocation enough to encourage immediate capture by the fluoride anion.

Visualization: The Diazotization Mechanism

BalzSchiemann Amine Ethyl 2-Aminonicotinate Diazonium Diazonium Intermediate [Ar-N2]+ [BF4]- Amine->Diazonium NaNO2 / HBF4 -10°C Transition Carbocation / Radical Pair (Thermal Decomposition) Diazonium->Transition Heat (40°C) Product Ethyl 2-Fluoronicotinate Transition->Product F- Capture Gas N2 Gas (Evolution) Transition->Gas

Figure 2: Mechanistic pathway of the Balz-Schiemann reaction showing the critical diazonium decomposition step.

Part 3: Comparative Technical Analysis

The choice between the Chloro-intermediate (Halex) and Amino-intermediate (Balz-Schiemann) depends on scale and facility capabilities.

FeatureHalex Route (via 2-Cl)Balz-Schiemann Route (via 2-NH2)
Atom Economy High (KCl is the only major waste)Low (Loss of

, requires stoichiometric HF/BF4)
Scalability Excellent (Used for tons)Poor (Diazonium salts are explosion hazards)
Temperature High (

C -

C)
Low (

C to

C)
Safety Profile Thermal runaway risk; Solvent toxicityHF exposure risk; Explosion risk
Cost Low (KF is cheap)High (HF-Pyridine/Selectfluor are expensive)
Yield 70–85% (Optimized)50–70% (Variable)

Part 4: Emerging Technologies & Safety

Flow Chemistry (Continuous Processing)

Recent advancements utilize continuous flow reactors to mitigate the risks of both pathways:

  • For Halex: Flow reactors allow superheating of solvents (above boiling point) under pressure, reducing reaction times from hours to minutes and minimizing degradation.

  • For Diazotization: Flow chemistry handles small volumes of diazonium salts at a time, effectively eliminating the risk of mass detonation.

Safety Critical Control Points (SCCP)
  • Anhydrous Conditions (Halex): Even 0.1% water content can stall the Halex reaction by solvating the fluoride ion. KF must be spray-dried or stored in a desiccator.

  • HF Handling (Balz-Schiemann): HF scavenges calcium from blood. Calcium gluconate gel must be available at the workstation.

  • Thermal Runaway: 2-fluoronicotinates are thermally stable, but the reaction mixtures (especially with DMSO) can decompose exothermically above

    
    C.
    
Decision Matrix for Synthesis

DecisionMatrix Start Target: 2-Fluoronicotinate Scale What is the Scale? Start->Scale Small < 50 grams Scale->Small Large > 1 kg Scale->Large RouteA Route: Balz-Schiemann (via 2-Amino) Small->RouteA Speed/Convenience RouteB Route: Halex (via 2-Chloro) Large->RouteB Cost/Safety

Figure 3: Decision matrix for selecting the synthetic route based on operational scale.

References

  • Finger, G. C., & Starr, L. D. (1959). Aromatic Fluorine Compounds.[3][5][6][7][8] IX. 2-Fluoropyridines. Journal of the American Chemical Society. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluoropyridine and perfluoropyridazine. Tetrahedron. Link

  • Siegemund, G., et al. (2016). Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: a convenient and reactive source of nucleophilic fluoride. Chemical Communications. Link

Sources

Exploratory

Ethyl 6-Amino-2-fluoronicotinate: A Strategic Scaffold for Bioisosteric Design

This is an in-depth technical guide on the bioisosteric applications of Ethyl 6-Amino-2-fluoronicotinate . Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Rational Drug Design Molecule: Ethyl 6-amino-2-...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the bioisosteric applications of Ethyl 6-Amino-2-fluoronicotinate .

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Rational Drug Design Molecule: Ethyl 6-amino-2-fluoronicotinate (CAS: 1806682-06-3)

Executive Summary

Ethyl 6-amino-2-fluoronicotinate represents a "privileged scaffold" in modern medicinal chemistry, offering a sophisticated bioisosteric alternative to 4-amino-2-fluorobenzoic acid derivatives (PABA analogs). Its utility stems from the synergistic interplay between the pyridine nitrogen, the electron-withdrawing fluorine at C2, and the solubilizing amino group at C6.

For drug developers, this scaffold solves three critical challenges:

  • Metabolic Stability: The C2-fluorine blocks the primary site of oxidative metabolism (Aldehyde Oxidase/CYP) common in pyridine-containing drugs.

  • Basicity Modulation: The inductive effect of fluorine drastically lowers the pKa of the pyridine nitrogen, reducing lysosomal trapping and improving membrane permeability compared to non-fluorinated pyridines.

  • Vector Control: The 2,3,6-substitution pattern provides precise vectors for fragment growth, mimicking the geometry of para-substituted aromatics while introducing heteroatomic interactions.

Structural Analysis & Pharmacophore Mapping

To effectively utilize this scaffold, one must understand its physicochemical deviation from the standard benzene and pyridine analogues.

The Fluorine Effect on Pyridine Basicity

A common failure mode in pyridine-based drugs is excessive basicity (pKa ~5.2), leading to protonation at physiological pH, poor passive permeability, and hERG channel liability.

  • Mechanism: The fluorine atom at the 2-position exerts a strong inductive effect (

    
    ), pulling electron density away from the pyridine nitrogen.
    
  • Result: The pKa of the ring nitrogen drops from ~5.2 (unsubstituted pyridine) to < 1.0 (2-fluoropyridine).

  • Impact: The molecule remains neutral at physiological pH (7.4), maximizing lipophilicity-dependent membrane crossing.

Comparative Physicochemical Profile
PropertyBenzene Analog (Ethyl 4-amino-2-fluorobenzoate)Pyridine Analog (Ethyl 6-aminonicotinate)Target Scaffold (Ethyl 6-amino-2-fluoronicotinate)
Core Ring PhenylPyridine2-Fluoro-Pyridine
LogP (Est.) ~2.1~1.2~1.5 (Optimal balance)
Ring pKa N/A (Neutral)~5.2 (Basic)~0.8 (Non-basic)
H-Bond Acceptors 2 (Ester, NH2)3 (Ring N, Ester, NH2)3 (Weak Ring N)
Metabolic Risk Low (Ring oxidation)High (N-oxide, 2-oxidation)Low (Blocked 2-position)

Bioisosteric Strategies & Logic

Strategy A: The "Stealth" Pyridine (Scaffold Hopping)

Replacing a benzene ring with a pyridine usually improves solubility but introduces basicity. By using the 2-fluoro-pyridine core, you achieve the "stealth" effect:

  • Solubility: Retained (due to polarity of C-F and N).

  • Permeability: Improved (due to suppression of ionization).

  • Bioisostere: This scaffold is a direct bioisostere for 3-fluoro-4-aminobenzoic acid moieties found in kinase inhibitors and antifolates.

Strategy B: Metabolic Blocking (The C2-Blockade)

In non-fluorinated nicotinates, the C2 position (ortho to N) is highly susceptible to nucleophilic attack by metabolic enzymes (e.g., Aldehyde Oxidase), converting the drug into a 2-pyridone (inactive metabolite).

  • Solution: The C-F bond is metabolically inert to these enzymes. The steric bulk of Fluorine (van der Waals radius 1.47 Å vs H 1.20 Å) also hinders the approach of large enzymatic heme centers.

Strategy C: The "Push-Pull" Electronic System

The molecule features a "Push-Pull" electronic architecture:

  • Push: The C6-Amino group donates electrons (

    
     effect) into the ring.
    
  • Pull: The C3-Ester and C2-Fluorine/N withdraw electrons.

  • Application: This polarization increases the acidity of the NH2 protons, making them better Hydrogen Bond Donors (HBD) for interacting with kinase hinge regions (e.g., Glu/Asp residues in the ATP pocket).

Visualization: Decision Logic & Pharmacophore

The following diagram illustrates the decision process for selecting this scaffold over standard alternatives.

Bioisostere_Logic Start Target Optimization Need Solubility Need High Solubility? Start->Solubility Permeability Need CNS/Cell Permeability? Solubility->Permeability Yes (Switch to Heterocycle) Benzene Use Benzene Analog (High LogP, Low Sol) Solubility->Benzene No Metabolism Metabolic Instability at C2? Permeability->Metabolism Yes (Basicity is a problem) Pyridine Use Pyridine Analog (Basic N, High Sol) Permeability->Pyridine No (Basicity OK) Metabolism->Pyridine No Fluoropyridine SELECT: Ethyl 6-amino-2-fluoronicotinate (Balanced LogP, Low pKa, Stable) Metabolism->Fluoropyridine Yes (Block C2 + Lower pKa)

Caption: Decision tree for scaffold selection. The 2-fluoro-nicotinate scaffold is selected when simultaneous optimization of solubility, permeability (via pKa reduction), and metabolic stability is required.

Synthetic Utility & Experimental Protocols

While the molecule is a valuable intermediate, its reactivity is nuanced.[1][2] The 2-Fluoro position is theoretically susceptible to


, but the 6-Amino  group deactivates the ring. This makes the Fluorine stable, preserving it for the final drug molecule.
Protocol 1: Hydrolysis to the Free Acid (Scaffold Activation)

To use this molecule as a building block for amide coupling (e.g., to an amine pharmacophore), the ester must be hydrolyzed without affecting the fluorine.

Reagents: LiOH (Lithium Hydroxide), THF/Water. Rationale: LiOH is milder than NaOH and less likely to cause nucleophilic displacement of the fluorine atom.

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 6-amino-2-fluoronicotinate (1.0 eq) in a mixture of THF:Water (3:1 v/v) to a concentration of 0.2 M.

  • Addition: Cool to 0°C. Add LiOH.H2O (1.5 eq) portion-wise.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by LCMS (Target Mass: M-Et+H).

    • Critical Control Point: Do not heat. Heating >50°C may cause hydrolysis of the fluorine (forming the 2-hydroxy/pyridone impurity).

  • Workup: Acidify carefully with 1N HCl to pH 4-5. The product, 6-amino-2-fluoronicotinic acid , will precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum.

Protocol 2: Conversion to Pyrido[2,3-d]pyrimidines (Bicyclic Synthesis)

This scaffold is a precursor to fused ring systems. Note that direct cyclization is difficult due to the 1,4-separation of ester and amine. However, it can be used to synthesize 1,8-naphthyridines or modified via the ester.

Hypothetical Workflow for Linear Extension (Amide Coupling):

  • Activation: React the hydrolyzed acid (from Protocol 1) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

  • Coupling: Add the amine partner (R-NH2).

  • Result: A 2-fluoro-6-amino-nicotinamide . This motif is a potent kinase hinge binder (Donor-Acceptor motif).

Visualizing the Chemical Space

The diagram below maps the functional transformations available from this core scaffold.

Synthesis_Map Core Ethyl 6-amino-2-fluoronicotinate (Core Scaffold) Acid 6-Amino-2-fluoro- nicotinic acid (Amide Coupling) Core->Acid LiOH, THF/H2O Sandmeyer 6-Halo-2-fluoro- nicotinate (Via Diazotization) Core->Sandmeyer NaNO2, HX SnAr 2-Amino-6-amino- nicotinate (Displacement of F) Core->SnAr R-NH2, Heat (Difficult due to deactivation) Amide Kinase Inhibitor (Hinge Binder) Acid->Amide R-NH2, HATU Suzuki 6-Aryl-2-fluoro- nicotinate (Biaryl Systems) Sandmeyer->Suzuki Ar-B(OH)2, Pd cat.

Caption: Synthetic versatility map. Solid lines indicate high-yielding pathways; dashed lines indicate difficult transformations due to electronic deactivation.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Bhattarai, P., et al. (2026).[3][4] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). Ethyl 6-amino-2-fluoronicotinate (CID 119062837). National Center for Biotechnology Information.

  • Blum, A., et al. (2023). Tuning Basicity: The Impact of Fluorine on Pyridine pKa. Cambridge MedChem Consulting.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Ethyl 6-Amino-2-fluoronicotinate Scaffold for Kinase Inhibitor Development

Introduction: The Strategic Value of the Aminopyridine Scaffold Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating specific substrates, are central to signal transduction.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating specific substrates, are central to signal transduction.[1] Their dysregulation is a known driver of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[5] Within this field, certain chemical structures, known as "privileged scaffolds," have emerged as exceptionally versatile starting points for inhibitor design.[6]

The aminopyridine core is one such privileged scaffold, primarily due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[2][7] This document provides a detailed guide to leveraging a specific, strategically functionalized aminopyridine, Ethyl 6-Amino-2-fluoronicotinate , as a foundational scaffold for the synthesis and evaluation of novel kinase inhibitors.

The inclusion of a fluorine atom at the 2-position is a key design feature. Fluorine's high electronegativity can significantly modulate the pKa of the aminopyridine core, influence binding interactions, and improve metabolic stability and pharmacokinetic properties, such as membrane permeability and oral bioavailability.[8][9] The ester and amino groups serve as versatile chemical handles, providing clear vectors for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[7][10]

The Scaffold: Properties and Synthetic Logic

Ethyl 6-Amino-2-fluoronicotinate is an ideal starting point for a kinase inhibitor discovery program. Its core structure allows for systematic chemical modifications to optimize potency, selectivity, and drug-like properties.

  • Vector 1 (C6-Amino Group): The primary amine is a potent nucleophile, readily participating in reactions like amide bond formation, reductive amination, and urea formation. This position is typically used to introduce substituents that project out of the ATP binding pocket towards the solvent-exposed region or into adjacent hydrophobic pockets.

  • Vector 2 (C3-Ester Group): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce further diversity. Alternatively, it can be reduced or otherwise modified.

  • The 2-Fluoro Group: This atom is not just a passive modulator. Its electron-withdrawing nature influences the reactivity of the pyridine ring and can form specific, favorable interactions (such as halogen bonds) within the ATP binding site, potentially enhancing both potency and selectivity.[1]

The overall logic is to use this scaffold to build a library of compounds where different chemical moieties are systematically explored at the key vectors to identify optimal interactions with a target kinase.

G cluster_0 Scaffold Diversification Workflow cluster_1 Vector 1: C6-Amine Modification cluster_2 Vector 2: C3-Ester Modification Scaffold Ethyl 6-Amino-2-fluoronicotinate V1_React Acylation / Sulfonylation / Urea Formation Scaffold->V1_React R1-COCl or R1-SO2Cl or R1-NCO Hydrolysis Saponification (e.g., LiOH) Scaffold->Hydrolysis V1_Lib Library A (R1 Diversity) V1_React->V1_Lib Amide Amide Coupling (e.g., HATU, R2-NH2) Hydrolysis->Amide V2_Lib Library B (R2 Diversity) Amide->V2_Lib

Figure 1: General workflow for library synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for synthesizing a derivative and evaluating its biological activity.

Protocol 1: Synthesis of a Representative Inhibitor via Amide Coupling

This protocol describes the modification at the C6-amino group, a common first step in elaborating the scaffold. Here, we will form an amide bond with benzoyl chloride as a representative example.

Materials:

  • Ethyl 6-Amino-2-fluoronicotinate

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen line, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 6-Amino-2-fluoronicotinate (1.0 eq). Dissolve it in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

    • Scientist's Note: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards product formation.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: a. Once the reaction is complete, dilute the mixture with DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Rationale: The bicarbonate wash removes excess benzoyl chloride and any HCl salt. The water and brine washes remove residual salts and pyridine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Biochemical Kinase Assay (General)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.[11][12] Fluorescence or luminescence-based assays that measure ADP production (e.g., ADP-Glo™) are common, sensitive, and amenable to high-throughput screening.[13][14]

Materials:

  • Synthesized inhibitor compound dissolved in 100% DMSO

  • Recombinant human target kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Assay buffer (typically contains HEPES, MgCl₂, Brij-35, and EGTA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a serial dilution of the inhibitor compound in DMSO. Typically, an 11-point, 3-fold dilution series is created. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include wells with DMSO only for "no inhibition" (0%) control and wells without enzyme for "maximum inhibition" (100%) control.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its specific peptide substrate in the assay buffer. Add this mix to all wells.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add this solution to all wells to start the kinase reaction.

    • Scientist's Note: The ATP concentration is critical. Assays are often run at the Kₘ value for ATP for the specific kinase to ensure sensitivity. However, testing at physiological ATP concentrations (1-10 mM) can provide more biologically relevant data, as inhibitors must compete with high intracellular ATP levels.[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes. b. Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: a. Normalize the data using the 0% and 100% inhibition controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Target Engagement Assay

A biochemical assay confirms enzyme inhibition, but a cell-based assay is crucial to determine if the compound can enter cells and inhibit the target in a physiological context.[16][17] The Ba/F3 cell proliferation assay is a common method for kinases that are known oncogenic drivers.[18]

Materials:

  • Ba/F3 cells engineered to be dependent on the target kinase for survival and proliferation.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.

  • Synthesized inhibitor compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • White, opaque 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed the engineered Ba/F3 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in their growth medium.

  • Compound Addition: Add the inhibitor compound at various concentrations (prepared as a serial dilution) to the wells. Include DMSO-only controls.

  • Incubation: Incubate the plate for 72 hours in a CO₂ incubator.

    • Rationale: A 72-hour incubation allows for multiple cell doublings, making the effects of proliferation inhibition clearly measurable.

  • Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control wells and plot cell viability versus inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Structure-activity relationship (SAR) studies involve synthesizing a series of analogs and comparing their potencies. The data is best summarized in a table.

Compound IDR¹ Group (at C6-Amine)Kinase X IC₅₀ (nM)Ba/F3-Kinase X GI₅₀ (nM)
Scaffold-01 H>10,000>10,000
INH-01 Benzoyl1,2508,500
INH-02 4-Fluorobenzoyl8505,100
INH-03 3-Methoxybenzoyl4202,300
INH-04 Pyridine-4-carbonyl150980

Interpretation of SAR Data:

  • Baseline: The unsubstituted scaffold (Scaffold-01) is inactive, confirming that modifications are necessary for inhibitory activity.

  • Hydrophobicity and Electronics: Introducing an aromatic ring (INH-01) confers weak activity. Adding an electron-withdrawing fluorine (INH-02) or an electron-donating methoxy group (INH-03) improves potency, suggesting that electronic properties at this position influence binding.[4]

  • H-Bonding Potential: The significant increase in potency with the pyridine ring (INH-04) suggests a potential hydrogen bond interaction between the pyridine nitrogen and a residue on the kinase, a common feature in potent inhibitors.[19]

  • Biochemical vs. Cellular Potency: The drop-off in potency between the biochemical (IC₅₀) and cell-based (GI₅₀) assays is expected. This can be due to factors like cell membrane permeability, protein binding in the cell culture medium, or active efflux from the cell.[15] A smaller gap between these values is generally desirable.

G cluster_0 Kinase Signaling & Inhibition ATP ATP Kinase Target Kinase (Active) ATP->Kinase Binds to Active Site pSubstrate Phospho-Substrate (Active) Kinase->pSubstrate Phosphorylates Substrate Substrate (Inactive) Substrate->Kinase Downstream Downstream Signaling & Cell Proliferation pSubstrate->Downstream Inhibitor Scaffold-Based Inhibitor Inhibitor->Kinase Competitively Binds

Figure 2: Mechanism of competitive kinase inhibition.

Conclusion

Ethyl 6-Amino-2-fluoronicotinate is a highly valuable and strategically designed scaffold for modern kinase inhibitor discovery. The fluorine substitution offers intrinsic advantages for developing compounds with favorable drug-like properties. The distinct and reactive chemical handles at the C3 and C6 positions provide clear, logical pathways for the rapid generation of diverse chemical libraries. By combining systematic synthetic exploration with a tiered approach to biological evaluation—from biochemical potency to cellular activity—researchers can efficiently navigate the complex process of drug discovery and develop novel, potent, and selective kinase inhibitors for a range of therapeutic applications.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Benchchem. Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
  • Ferreira, R. S., et al. (2019, August 19). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.
  • ACS Publications. (2009, August 14). Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry.
  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
  • PubMed. (2013, June 13). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Benchchem. Novel Kinase Inhibitors Targeting Key Signaling Pathways: A Comparative Analysis.
  • AACR Journals. (2014, October 1). Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Benchchem. Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.
  • Carna Biosciences. The significance of ATP concentration in cell-free and cell-based assays.
  • PMC. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2026, January 16).
  • Fluorine in drug discovery: Role, design and case studies.
  • RSC Publishing. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry.
  • Benchchem. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • PubMed. (2011, June 1). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin.
  • openlabnotebooks.org. (2019, March 19). Synthesis of promiscuous ALK2 inhibitors.
  • PMC. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
  • 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024, October 1). National Science Review.
  • MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics.
  • PMC. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment.
  • DIGIBUG Principal. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021).
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, December 16).
  • PMC. (2025, July 16). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets.
  • CORE. (2005, November 18). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole.
  • PMC. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.
  • PMC. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
  • chemical-kinomics. Drug Discovery - Inhibitor.
  • PMC. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • PubMed. (2012, June 14). Structure-activity Relationship (SAR) Study of Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead Against Multidrug Resistance in Cancer Treatment.

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling for Fluoronicotinate Derivatives

Part 1: Executive Summary & Mechanistic Rationale The Challenge: Reactivity vs. Stability Fluoronicotinate derivatives (e.g., methyl 2-chloro-5-fluoronicotinate) represent a "privileged scaffold" in drug discovery but po...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: Reactivity vs. Stability

Fluoronicotinate derivatives (e.g., methyl 2-chloro-5-fluoronicotinate) represent a "privileged scaffold" in drug discovery but pose a unique paradox in palladium-catalyzed cross-coupling.

  • Electronic Activation (Good): The electron-withdrawing nature of the pyridine ring, amplified by the fluorine substituent and the ester group, makes the C-Halogen bond highly electrophilic. This facilitates the Oxidative Addition step of the catalytic cycle.[1]

  • Nucleophilic Vulnerability (Bad): This same electron deficiency renders the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) at the C-F bond or hydrolysis of the ester moiety by the base required for the Suzuki mechanism.
    
  • Catalyst Poisoning: The pyridine nitrogen can competitively bind to the Pd center, displacing ligands and arresting the catalytic cycle (the "pyridine effect").

Strategic Approach

To couple these substrates effectively, one must operate in a "Goldilocks Zone":

  • Catalyst: Use bulky, electron-rich phosphine ligands (Buchwald-type) to prevent Pd-N coordination and accelerate oxidative addition into the C-Cl bond.

  • Base: Use mild, non-nucleophilic bases (e.g., phosphates, carbonates) to facilitate transmetallation without triggering ester hydrolysis or

    
     displacement of the fluorine.
    
  • Solvent: Control water content strictly to manage the equilibrium between boronate activation (requires water/base) and ester hydrolysis (requires water/base).

Part 2: Critical Parameter Analysis

Ligand Selection: Overcoming the Pyridine Trap

Standard ligands like


 (in 

) often fail with chloronicotinates because the pyridine nitrogen displaces the phosphine, forming an inactive Pd-pyridyl complex.
Ligand ClassRecommendationMechanism of Action
Dialkylbiaryl Phosphines Primary Choice XPhos and SPhos provide steric bulk that prevents Pd-N coordination. They are electron-rich, facilitating oxidative addition into C-Cl bonds.
Ferrocenyl Phosphines Secondary Choice dppf is excellent for bromides but often lacks the power for deactivated chlorides.
Trialkyl Phosphines Specialized

is highly active but air-sensitive; useful for extremely sterically hindered couplings.
Base Selection: The Stability Gatekeeper

The choice of base dictates the side-reaction profile.

  • Avoid: Hydroxides (

    
    , 
    
    
    
    ) and Alkoxides (
    
    
    ,
    
    
    ). These cause rapid ester hydrolysis and
    
    
    displacement of fluorine (forming alkoxy-pyridines).
  • Preferred:

    • 
       (Tribasic Potassium Phosphate):  The industry standard for sensitive substrates. High basicity for boron activation but low nucleophilicity.
      
    • 
      :  Excellent solubility in organic solvents, allowing for lower water ratios.
      
    • 
       (Potassium Fluoride):  Useful for "anhydrous" couplings where the boronic acid is activated by F- rather than OH-.
      

Part 3: Visualization of Competitive Pathways

The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the parasitic side reactions specific to fluoronicotinates.

SuzukiPathways Substrate Fluoronicotinate (Ar-Cl/F-Ester) OxAdd Oxidative Addition (Ar-Pd-Cl) Substrate->OxAdd + Pd(0) Hydrolysis Ester Hydrolysis (Acid Byproduct) Substrate->Hydrolysis Strong Base/H2O SNAr SNAr Side Reaction (Alkoxy-pyridine) Substrate->SNAr Alkoxide/OH- Poison Catalyst Poisoning (Pd-N Coordination) Substrate->Poison Non-bulky Ligand Pd0 Pd(0) Active Species TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base Prod Coupled Product (Suzuki) TransMet->Prod Reductive Elimination Prod->Pd0 Regen

Figure 1: Kinetic competition in fluoronicotinate coupling. Red paths indicate irreversible byproduct formation; yellow indicates reversible catalyst inhibition.

Part 4: Optimized Experimental Protocols

Protocol A: The "Workhorse" Condition (High Throughput)

Best for: Bromides, activated Chlorides, and initial screening.

Reagents:

  • Substrate: 1.0 equiv (e.g., Methyl 2-chloro-5-fluoronicotinate)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
      (3-5 mol%)
    
  • Base:

    
      (2.0 equiv, added as solid)
    
  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

  • Temp: 80 °C

Procedure:

  • Charge a reaction vial with the fluoronicotinate (1.0 equiv), boronic acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add degassed 1,4-Dioxane and Water (9:1 ratio). Concentration should be 0.1 M – 0.2 M wrt substrate.

  • Seal and heat to 80 °C for 4–16 hours.

  • QC Check: Monitor by LCMS. If ester hydrolysis >10%, switch to Protocol B.

Protocol B: The "Challenging Substrate" Condition (High Fidelity)

Best for: Deactivated Chlorides, Sterically hindered partners, or Hydrolysis-sensitive esters.

Rationale: Uses a precatalyst that generates the active species at room temperature and a bulky ligand (XPhos) to prevent N-coordination.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
      (0.5 M aqueous solution) OR 
    
    
    
    (solid)
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

  • Temp: 60 °C (Can often run at 40 °C for unstable substrates)

Procedure:

  • Charge vial with Substrate, Boronic Acid, and XPhos Pd G3.

  • Inert gas purge (Ar or

    
    ).
    
  • Add degassed THF.

  • Add degassed aqueous base solution via syringe.

  • Heat to 60 °C.

    • Note: If the boronic acid is prone to protodeboronation (e.g., 2,6-difluorophenyl boronic acid), add the base slowly via syringe pump over 1 hour.

Part 5: Troubleshooting Decision Tree

Use this logic flow to optimize failing reactions.

Troubleshooting Start Reaction Analysis Issue1 Low Conversion? Start->Issue1 Issue2 Ester Hydrolysis? Start->Issue2 Issue3 Defluorination (SNAr)? Start->Issue3 Sol1 Switch to XPhos Pd G3 or SPhos Pd G3 Issue1->Sol1 Yes Sol2 Use Anhydrous Base (CsF) in Toluene Issue2->Sol2 Yes Sol3 Switch Base to K3PO4 Lower Temp Issue3->Sol3 Yes

Figure 2: Troubleshooting logic for common failure modes.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Palladium(II) Complexes of Phosphinous Acid-Based All-Carbon-Backbone Secondary Phosphine Oxides as Robust, Efficient, and Versatile Catalysts for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4743–4748. Link

Sources

Method

Application Note: Strategic Synthesis of Fused-Bicyclic SHP2 Inhibitors

This Application Note is designed to guide medicinal chemists and drug discovery scientists in the utilization of Ethyl 6-Amino-2-fluoronicotinate (CAS 1150271-23-0) as a strategic scaffold for synthesizing next-generati...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide medicinal chemists and drug discovery scientists in the utilization of Ethyl 6-Amino-2-fluoronicotinate (CAS 1150271-23-0) as a strategic scaffold for synthesizing next-generation allosteric SHP2 inhibitors.

The protocol focuses on "scaffold morphing" from the classical pyrazine core (e.g., SHP099) to Imidazo[1,2-a]pyridine and Pyrido[2,3-b]pyrazine fused systems, which offer distinct physicochemical properties (solubility, hERG liability reduction) while maintaining high affinity for the SHP2 allosteric tunnel.[1]

Abstract & Scientific Rationale

The protein tyrosine phosphatase SHP2 (PTPN11) is a critical node in the RAS/MAPK signaling pathway and a key target for cancer immunotherapy (PD-1/PD-L1 axis).[2][3][4][5] While first-generation inhibitors like SHP099 utilized a pyrazine core, clinical limitations have driven the search for alternative scaffolds.

Ethyl 6-Amino-2-fluoronicotinate is a high-value "linchpin" intermediate. Its unique substitution pattern—an electrophilic fluorine at C2, a nucleophilic amino group at C6, and a modifiable ester at C3—enables the rapid construction of fused bicyclic cores.[1]

  • The Fluorine Handle (C2): Acts as a highly reactive site for SNAr displacement, either before or after cyclization, to install the hydrophilic "tail" (e.g., spiro-amines) required for solvent interactions.[1]

  • The Amino-Ester Motif (C6/C3): Facilitates cyclization reactions to form Imidazo[1,2-a]pyridines (via

    
    -halo ketones) or Pyrido[2,3-b]pyrazines (via 1,2-diamines).
    

Retrosynthetic Pathway Analysis

The following diagram illustrates the divergent synthesis pathways available from the starting material.

SHP2_Synthesis cluster_legend Reaction Logic SM Ethyl 6-Amino-2-fluoronicotinate (CAS 1150271-23-0) Step1_A Path A: Cyclization (w/ u03b1-halo ketone) SM->Step1_A Condensation (100°C, EtOH) Step1_B Path B: Su2099Ar Displacement (w/ Hydrophilic Amine) SM->Step1_B Su2099Ar (DIPEA, DMSO) Core_A Imidazo[1,2-a]pyridine Core (5-Fluoro intermediate) Step1_A->Core_A Ring Closure Core_B 2-Amino-6-amino-nicotinate Intermediate Step1_B->Core_B F-Displacement Final_A SHP2 Inhibitor (Type A) (Fused System) Core_A->Final_A Late-Stage Su2099Ar (Install Amine Tail) Final_B SHP2 Inhibitor (Type B) (Nicotinamide/Pyrazine Hybrid) Core_B->Final_B Cyclization/Coupling Critical Step Critical Step

Caption: Divergent synthesis pathways from Ethyl 6-Amino-2-fluoronicotinate to fused bicyclic SHP2 inhibitors.

Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyridine Core (Scaffold Formation)

This route constructs the fused ring system first, preserving the fluorine atom for a late-stage "warhead" installation. This is preferred for generating libraries with different amine tails.

Reagents:

  • Ethyl 6-amino-2-fluoronicotinate (1.0 equiv)

  • 2-Bromo-1-(2,3-dichlorophenyl)ethanone (1.1 equiv) — Installs the hydrophobic anchor.

  • Sodium Bicarbonate (NaHCO₃) or DIPEA

  • Ethanol (EtOH) or n-Butanol

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 6-amino-2-fluoronicotinate (1.0 g, 4.4 mmol) in anhydrous Ethanol (15 mL) in a sealed tube or round-bottom flask.

  • Addition: Add 2-Bromo-1-(2,3-dichlorophenyl)ethanone (1.3 g, 4.8 mmol). Note: The 2,3-dichlorophenyl moiety is critical for binding to the hydrophobic pocket of SHP2.

  • Reflux: Heat the mixture to reflux (80–90°C) for 4–6 hours. Monitor by LCMS for the disappearance of the starting pyridine.

    • Checkpoint: Look for the intermediate mass [M+H]+ corresponding to the alkylated species if cyclization is slow.

  • Cyclization: If cyclization is incomplete, add mild base (NaHCO₃, 2.0 equiv) and continue heating for 2 hours to force the condensation.

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate, evaporate solvent and purify via flash column chromatography (Hexane/EtOAc).[1]

  • Product: Ethyl 2-(2,3-dichlorophenyl)-5-fluoroimidazo[1,2-a]pyridine-6-carboxylate .

    • Mechanism:[1][6][7][8] The ring nitrogen (N1) attacks the alpha-carbon of the ketone, followed by cyclization of the 6-amino group onto the carbonyl. The 2-Fluoro group ends up at position 5 of the new fused system, highly activated by the adjacent bridgehead nitrogen.

Protocol B: Installation of the Hydrophilic Amine (The "Tail")

The "tail" group (typically a piperidine or spiro-amine) is essential for solvent exposure and H-bonding. The 5-fluoro position on the Imidazo[1,2-a]pyridine scaffold is highly electrophilic.

Reagents:

  • Scaffold from Protocol A (1.0 equiv)

  • Amine "Tail" (e.g., 4-amino-4-methylpiperidine or (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine) (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMSO or NMP (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the 5-fluoro-imidazo[1,2-a]pyridine intermediate in DMSO (0.2 M concentration).

  • Reaction: Add the amine (1.2 equiv) and DIPEA (3.0 equiv).

  • Heating: Heat to 100–120°C. The reaction is typically fast (1–3 hours) due to the activation of the fluorine by the ester and the heteroaromatic ring.

  • Monitoring: Monitor by LCMS. The Fluorine signal in ¹⁹F NMR should disappear.

  • Isolation: Dilute with water and extract with EtOAc. Wash organic layer with brine (x3) to remove DMSO. Dry over Na₂SO₄ and concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final purity.

Protocol C: Ester Functionalization (Optional)

The ethyl ester at position 6 can be hydrolyzed to the acid and coupled with various amines to fine-tune potency or pharmacokinetic properties.

  • Hydrolysis: Treat ester with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the carboxylic acid.

  • Amide Coupling: React the acid with an amine (R-NH₂) using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.

Key Data & Quality Control

To ensure the integrity of the synthesized inhibitors, compare analytical data against these expected parameters.

ParameterExpected ObservationMethod
¹H NMR (Scaffold) Disappearance of broad NH₂ singlet (approx 6.5 ppm). Appearance of aromatic singlet for Imidazo[1,2-a]pyridine H-3 (approx 7.8-8.2 ppm).400/500 MHz DMSO-d₆
¹⁹F NMR Starting Material: ~ -70 ppm (Ar-F). Protocol A Product: Shifted signal (5-F). Protocol B Product: Signal disappears (Confirmation of S\u2099Ar).¹⁹F NMR
LCMS [M+H]+ consistent with product mass. Chlorine isotope pattern (3:1 for mono-Cl, 9:6:1 for di-Cl) if using dichlorophenyl ketone.ESI+
Solubility Fused systems often show lower solubility than pyrazines; ensure final compounds are tested in kinetic solubility assays early.Nephelometry

Expert Insights & Troubleshooting

  • Regioselectivity in Cyclization: The starting material has a 6-amino group. In pyridine numbering, N is 1.[1] The amino is at 6.[2][8][9] This is effectively a 2-aminopyridine derivative (adjacent to Nitrogen).[10] Reaction with

    
    -halo ketones is generally regioselective for the Imidazo[1,2-a]pyridine.
    
  • Reactivity of the Fluorine: The 2-fluoro group in the starting material is ortho to the ester (at 3). This makes it moderately reactive. However, after cyclization to the Imidazo[1,2-a]pyridine, the fluorine (now at position 5) is flanked by the bridgehead nitrogen, making it significantly more reactive .[1] Recommendation: Perform cyclization before SNAr to avoid side reactions during the high-temp cyclization step.

  • Alternative Scaffolds: If the Imidazo[1,2-a]pyridine core shows hERG liability, consider reacting the starting material with 1,2-diamines to form Pyrido[2,3-b]pyrazines , another validated SHP2 inhibitor class.[1]

References

  • Garcia Fortanet, J., et al. "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor."[1] Journal of Medicinal Chemistry, 2016.[1][2] Link (Describes the SHP099 pyrazine series and structural requirements).

  • Chen, Y.N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[1][10] Nature, 2016.[1][10] Link (Foundational biology of allosteric inhibition).

  • Bagdanoff, J.T., et al. "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors."[1] Journal of Medicinal Chemistry, 2019.[1][11] Link (Describes the scaffold morphing from pyrazines to fused systems like pyrazolopyrimidines and imidazopyridines).

  • Novartis AG. "Compounds and Compositions for Inhibiting the Activity of SHP2." WO2016203406, 2016.[1] Link (Patent covering various bicyclic cores).

  • Wu, J., et al. "Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors."[1] European Journal of Medicinal Chemistry, 2023.[1] Link (Review of scaffold diversity).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS Fragmentation Profiling of Ethyl 6-Amino-2-fluoronicotinate

Executive Summary This technical guide provides a structural elucidation framework for Ethyl 6-Amino-2-fluoronicotinate (CAS: 114389-70-7), a critical pharmacophore in the synthesis of kinase inhibitors and fluorinated p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural elucidation framework for Ethyl 6-Amino-2-fluoronicotinate (CAS: 114389-70-7), a critical pharmacophore in the synthesis of kinase inhibitors and fluorinated pyridine antibiotics.

The objective is to distinguish the fragmentation signature of the target molecule from its structural analogs—specifically the non-fluorinated congener (Ethyl 6-aminonicotinate ) and the hydrolysis degradation product (6-Amino-2-fluoronicotinic acid ). By leveraging Collision-Induced Dissociation (CID) patterns, researchers can validate starting material purity and track reaction kinetics with high specificity.

Structural Analysis & Theoretical Basis

The target molecule, Ethyl 6-Amino-2-fluoronicotinate (


), contains three functional zones governing its mass spectral behavior:
  • Ethyl Ester Moiety: The primary site of fragmentation (neutral loss of ethylene or ethanol).

  • Pyridine Ring: The stable aromatic core.

  • Fluorine Substituent (C-2): An electron-withdrawing group that alters the pKa and ionization efficiency compared to non-fluorinated analogs.

Molecular Specifications
FeatureTarget: Ethyl 6-Amino-2-fluoronicotinateAnalog: Ethyl 6-aminonicotinateMetabolite: 6-Amino-2-fluoronicotinic acid
Formula



Monoisotopic Mass 184.06 Da166.07 Da156.03 Da
[M+H]+ Precursor 185.07 m/z 167.08 m/z 157.04 m/z
Key Difference Fluorine (+18 Da vs H)Reference StandardHydrolyzed Ester (-28 Da)

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following LC-MS/MS workflow is recommended. This protocol minimizes in-source fragmentation while maximizing MS2 structural information.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1000 ppm).

  • Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation of the pyridine nitrogen (

      
      ), essential for ESI+ sensitivity.
      
LC-MS/MS Parameters[4]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile ester cleavages and stable ring fragments.

Fragmentation Pathway Analysis

The fragmentation of Ethyl 6-Amino-2-fluoronicotinate follows a predictable "ester-first" decay, followed by ring destabilization.

Primary Pathway: Ester Cleavage

The protonated parent ion (m/z 185 ) undergoes a McLafferty-type rearrangement or inductive cleavage, resulting in the loss of the ethyl group.

  • Transition:

    
     (Loss of 
    
    
    
    ,
    
    
    28 Da).
  • Identity: This fragment corresponds to the protonated carboxylic acid form (6-Amino-2-fluoronicotinic acid).

Secondary Pathway: Acylium Ion Formation

Alternatively, the loss of the ethoxy radical or ethanol yields the acylium ion.

  • Transition:

    
     (Loss of 
    
    
    
    ,
    
    
    46 Da).
  • Significance: This peak confirms the integrity of the carbonyl-pyridine bond.

Tertiary Pathway: Decarbonylation

The acylium ion (m/z 139) or the acid fragment (m/z 157) loses Carbon Monoxide (CO).

  • Transition:

    
     (Loss of CO, 
    
    
    
    28 Da).
  • Identity: 6-amino-2-fluoropyridinium cation.

Diagnostic Fluorine Retention

Unlike chloro- or bromo-pyridines, the C-F bond is exceptionally strong. The fluorine atom is typically retained on the pyridine ring down to the lowest mass fragments (m/z 111), distinguishing it from des-fluoro impurities.

Visualization of Signaling Pathways

The following diagrams illustrate the fragmentation logic and the experimental decision tree for identifying the target molecule against its impurities.

Diagram 1: Fragmentation Mechanism

FragmentationPathway cluster_legend Key Mechanism Parent Parent Ion [M+H]+ m/z 185.07 (Ethyl 6-amino-2-fluoronicotinate) AcidFrag Acid Fragment m/z 157.04 (Loss of C2H4) Parent->AcidFrag -28 Da (C2H4) McLafferty Rearrangement Acylium Acylium Ion m/z 139.03 (Loss of EtOH) Parent->Acylium -46 Da (EtOH) Inductive Cleavage Pyridyl Pyridyl Cation m/z 111.03 (Loss of CO) AcidFrag->Pyridyl -46 Da (H2O + CO) Acylium->Pyridyl -28 Da (CO) Info The Fluorine atom (F) is retained throughout this pathway, distinguishing it from non-fluorinated analogs.

Caption: Proposed CID fragmentation pathway for Ethyl 6-Amino-2-fluoronicotinate (ESI+).

Diagram 2: Impurity Identification Workflow

ImpurityWorkflow Start Unknown Peak Detected CheckParent Check Precursor [M+H]+ Start->CheckParent Decision185 m/z 185? CheckParent->Decision185 Decision167 m/z 167? Decision185->Decision167 No Target Target Molecule (Ethyl 6-Amino-2-fluoronicotinate) Decision185->Target Yes (Confirm with m/z 157, 111 fragments) Decision157 m/z 157? Decision167->Decision157 No Analog Non-Fluorinated Analog (Ethyl 6-aminonicotinate) Decision167->Analog Yes (Mass shift -18 Da) Hydrolysis Hydrolysis Impurity (Acid Form) Decision157->Hydrolysis Yes (Loss of Ethyl group)

Caption: Logic flow for distinguishing the target fluorinated ester from common process impurities.

Comparative Data Analysis

The following table contrasts the target molecule with its most common "Look-Alike" interference, the non-fluorinated analog. This comparison is vital for Quality Control (QC) in synthesis, where incomplete fluorination or starting material contamination is a risk.

Table 1: Diagnostic Ion Comparison
Fragment Ion TypeTarget (Fluorinated) Analog (Non-Fluorinated) Mass Shift (

)
Interpretation
Parent [M+H]+ 185.07 167.08 +18 DaSubstitution of H (1 Da) with F (19 Da).
Acid Fragment 157.04 139.05 +18 DaLoss of Ethyl chain; Ring + F remains intact.
Pyridyl Cation 111.03 93.05 +18 DaCore aromatic ring; F is still attached.
Ring Cleavage < 90 m/z< 70 m/zVariableHigh energy fragmentation; loss of F possible here.
Interpretation of Results
  • The "+18 Rule": If your spectrum shows a parallel fragmentation pattern but shifted down by exactly 18 Da, your sample is contaminated with the non-fluorinated starting material (Ethyl 6-aminonicotinate).

  • The "Acid" Peak: A strong signal at m/z 157 without the parent 185 indicates the sample has degraded (hydrolysis) due to moisture exposure or poor storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782079, Ethyl 6-amino-2-fluoropyridine-3-carboxylate. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms in ethyl esters).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry.[1] CRC Press. (Source for ESI+ ionization protocols for basic heterocycles).

Sources

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